molecular formula C12H19NO2 B056816 4-(2-Isopropylamino-propyl)-pyrocatechol CAS No. 114020-48-3

4-(2-Isopropylamino-propyl)-pyrocatechol

Cat. No. B056816
M. Wt: 209.28 g/mol
InChI Key: XHZUCIJXFFYRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Isopropylamino-propyl)-pyrocatechol, commonly known as Isoxsuprine, is a beta-adrenergic receptor agonist that is widely used in the treatment of various medical conditions. This compound has been studied extensively due to its unique properties and potential therapeutic applications.

Scientific Research Applications

Isoxsuprine has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it useful in the treatment of peripheral vascular diseases such as Raynaud's syndrome and peripheral arterial occlusive disease. Isoxsuprine has also been studied for its potential to prevent premature labor in pregnant women.

Mechanism Of Action

Isoxsuprine works by stimulating beta-adrenergic receptors, which leads to the relaxation of smooth muscles in blood vessels. This results in increased blood flow and decreased vascular resistance. The compound also has mild antiplatelet activity, which further contributes to its vasodilatory effects.

Biochemical And Physiological Effects

Isoxsuprine has been shown to have several biochemical and physiological effects. It increases blood flow to the uterus, which helps to prevent premature labor. The compound also increases blood flow to the skin, which can be beneficial in the treatment of Raynaud's syndrome. Isoxsuprine has been shown to have a positive effect on oxygen delivery to tissues, which can be beneficial in the treatment of peripheral arterial occlusive disease.

Advantages And Limitations For Lab Experiments

Isoxsuprine has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying vascular physiology. The compound is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. Isoxsuprine has a short half-life, which can make it difficult to maintain a consistent effect over time. The compound can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Isoxsuprine. One area of interest is the potential use of the compound in the treatment of other medical conditions, such as pulmonary hypertension and diabetic neuropathy. Another area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Isoxsuprine to better understand its effects in vivo.
Conclusion:
In conclusion, 4-(2-Isopropylamino-propyl)-pyrocatechol, or Isoxsuprine, is a well-studied compound with a known mechanism of action and potential therapeutic applications. The synthesis method has been optimized over the years to improve the yield and purity of the final product. Isoxsuprine has vasodilatory effects and has been shown to be useful in the treatment of peripheral vascular diseases and premature labor. While there are some limitations to its use in lab experiments, Isoxsuprine remains a useful tool for studying vascular physiology. There are several future directions for research on Isoxsuprine, including its potential use in the treatment of other medical conditions and the development of new synthesis methods.

Synthesis Methods

The synthesis of Isoxsuprine involves the condensation of 2-amino-1-propanol with pyrocatechol in the presence of an acid catalyst. The resulting product is then treated with isopropyl iodide to yield 4-(2-Isopropylamino-propyl)-pyrocatechol. This synthesis method has been optimized over the years to improve the yield and purity of the final product.

properties

CAS RN

114020-48-3

Product Name

4-(2-Isopropylamino-propyl)-pyrocatechol

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[2-(propan-2-ylamino)propyl]benzene-1,2-diol

InChI

InChI=1S/C12H19NO2/c1-8(2)13-9(3)6-10-4-5-11(14)12(15)7-10/h4-5,7-9,13-15H,6H2,1-3H3

InChI Key

XHZUCIJXFFYRHC-UHFFFAOYSA-N

SMILES

CC(C)NC(C)CC1=CC(=C(C=C1)O)O

Canonical SMILES

CC(C)NC(C)CC1=CC(=C(C=C1)O)O

synonyms

1,2-Benzenediol, 4-[2-[(1-methylethyl)amino]propyl]- (9CI)

Origin of Product

United States

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